tert-Butyl (3-methoxy-4-methylphenyl)carbamate
CAS No.:
Cat. No.: VC13830927
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO3 |
|---|---|
| Molecular Weight | 237.29 g/mol |
| IUPAC Name | tert-butyl N-(3-methoxy-4-methylphenyl)carbamate |
| Standard InChI | InChI=1S/C13H19NO3/c1-9-6-7-10(8-11(9)16-5)14-12(15)17-13(2,3)4/h6-8H,1-5H3,(H,14,15) |
| Standard InChI Key | CYDKAVKGNZGNFI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)OC |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)OC |
Introduction
tert-Butyl (3-methoxy-4-methylphenyl)carbamate is an organic compound with the CAS number 2019631-71-9. It belongs to the carbamate family, which is known for its diverse applications in organic synthesis and biological research. This compound features a tert-butyl group and a carbamate functional group linked to a phenolic structure, specifically with a methoxy group and a methyl group on the aromatic ring.
Synthesis and Preparation
The synthesis of tert-Butyl (3-methoxy-4-methylphenyl)carbamate typically involves the reaction of a phenol derivative with a carbamate-forming reagent. The specific synthesis steps may vary depending on the starting materials and desired purity of the product.
Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| tert-Butyl (3-methoxy-4-nitrophenyl)carbamate | Contains a nitro group instead of a methyl group | Alters reactivity due to nitro presence |
| tert-Butyl N-(3-hydroxy-4-methoxyphenyl)carbamate | Contains a hydroxyl group instead of a methoxy group | Exhibits enzyme inhibitory activity |
Safety and Handling
tert-Butyl (3-methoxy-4-methylphenyl)carbamate is classified with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation). Precautionary statements include P264 (wash hands thoroughly after handling), P280 (wear protective gloves/eye protection), and P302+P352 (if on skin: wash with plenty of soap and water).
Safety Data
| Hazard Statement | Precautionary Statement |
|---|---|
| H315 | P264, P280, P302+P352 |
| H319 | P305+P351+P338, P362+P364 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume